molecular formula C10H11N3 B12997164 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine

Cat. No.: B12997164
M. Wt: 173.21 g/mol
InChI Key: YAWUBTIFFJKPPJ-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a cyclopropane ring attached to a pyrrolo[2,3-b]pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine typically involves multi-step synthetic routes. One common method includes the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the cyclopropane ring. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired regioselectivity and yield. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities .

Chemical Reactions Analysis

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer models .

Comparison with Similar Compounds

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine can be compared with other heterocyclic compounds such as:

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-10(3-4-10)8-2-6-13-9-7(8)1-5-12-9/h1-2,5-6H,3-4,11H2,(H,12,13)

InChI Key

YAWUBTIFFJKPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C3C=CNC3=NC=C2)N

Origin of Product

United States

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